2-Difluoromethyl-benzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

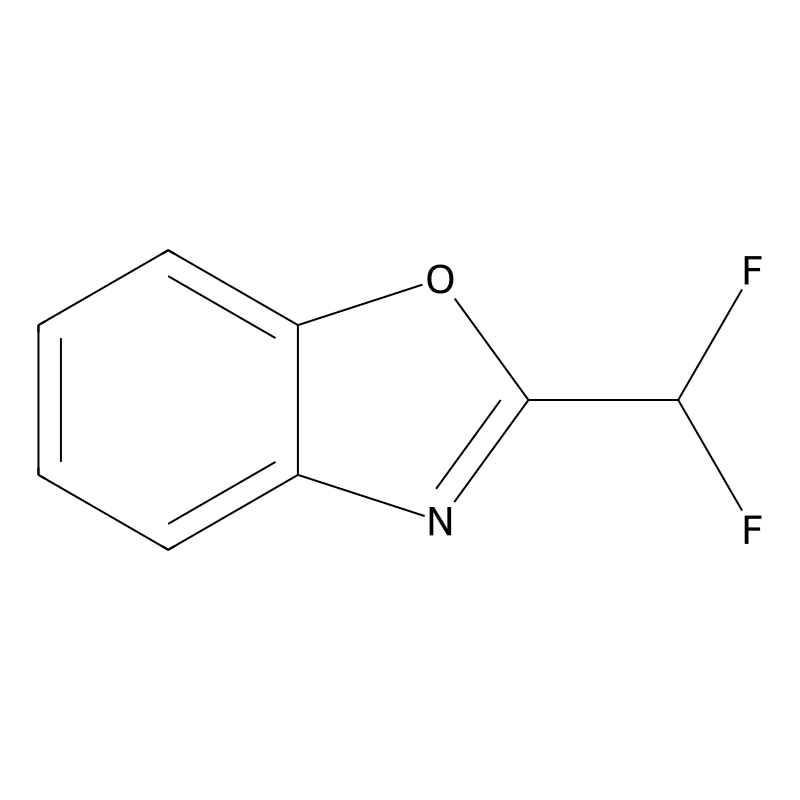

2-Difluoromethyl-benzoxazole is a heterocyclic organic compound characterized by the presence of a benzoxazole ring substituted with a difluoromethyl group. The molecular formula for this compound is CHFNO, and its structure features a nitrogen atom within the benzoxazole ring, which is well-known for its diverse biological activities and applications in medicinal chemistry. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug development and material science .

- Oxidation: This compound can be oxidized to form difluoromethyl-benzoxazole oxides using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can yield difluoromethyl-benzoxazole alcohols when treated with reducing agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution can occur at the difluoromethyl group, producing various substituted benzoxazoles depending on the nucleophile used.

Common Reagents and ConditionsReaction Type Reagent Conditions Oxidation Hydrogen peroxide Acetic acid, room temperature Reduction Lithium aluminum hydride Dry ether, reflux Substitution Sodium hydride Dimethylformamide, elevated temp

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acetic acid, room temperature |

| Reduction | Lithium aluminum hydride | Dry ether, reflux |

| Substitution | Sodium hydride | Dimethylformamide, elevated temp |

Research indicates that 2-Difluoromethyl-benzoxazole exhibits significant biological activities. It has been investigated for its potential as an enzyme inhibitor and has shown promise in antimicrobial, antifungal, and anticancer applications. The unique electronic properties imparted by the difluoromethyl group may enhance its interactions with biological targets, making it a valuable candidate for further pharmacological studies .

The synthesis of 2-Difluoromethyl-benzoxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents. A common method includes:

- Using Difluoromethyl Iodide: This method employs difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is generally conducted under reflux conditions in a solvent like acetonitrile.

- Industrial Production: In industrial settings, continuous flow processes may be utilized to improve yield and efficiency. Catalysts such as palladium or copper can facilitate the difluoromethylation reaction. Additionally, microwave irradiation has been explored to reduce reaction times and enhance product purity .

2-Difluoromethyl-benzoxazole has a broad spectrum of applications:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Biological Research: Investigated for its potential as an enzyme inhibitor and in studies related to antimicrobial and anticancer properties.

- Material Science: Used in developing new materials with unique properties due to its structural characteristics .

Studies on the interactions of 2-Difluoromethyl-benzoxazole with various biological targets are ongoing. Its potential as an enzyme inhibitor suggests that it may interact specifically with certain proteins or enzymes involved in disease processes. Further research is necessary to elucidate these interactions fully and understand the compound's mechanism of action at a molecular level .

Several compounds share structural similarities with 2-Difluoromethyl-benzoxazole. Notable examples include:

- 2-Methyl-benzoxazole

- 2-Trifluoromethyl-benzoxazole

- 2-Chloromethyl-benzoxazole

Comparison HighlightsCompound Unique Features 2-Difluoromethyl-benzoxazole Enhanced lipophilicity and metabolic stability 2-Methyl-benzoxazole Lower lipophilicity; less metabolic stability 2-Trifluoromethyl-benzoxazole Different reactivity profile; higher electron-withdrawing effect 2-Chloromethyl-benzoxazole Less potent biological activity compared to difluoromethyl variant

| Compound | Unique Features |

|---|---|

| 2-Difluoromethyl-benzoxazole | Enhanced lipophilicity and metabolic stability |

| 2-Methyl-benzoxazole | Lower lipophilicity; less metabolic stability |

| 2-Trifluoromethyl-benzoxazole | Different reactivity profile; higher electron-withdrawing effect |

| 2-Chloromethyl-benzoxazole | Less potent biological activity compared to difluoromethyl variant |

The presence of the difluoromethyl group in 2-Difluoromethyl-benzoxazole imparts distinct electronic and steric properties, setting it apart from its analogs. This uniqueness may contribute to its enhanced biological activity and applicability in drug discovery.

Sodium Chlorodifluoroacetate-Mediated Cyclisation

A benchmark protocol employs sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a bench-stable difluorocarbene precursor. In dimethylformamide at 100–110 °C, the reagent undergoes decarboxylation to generate difluorocarbene, which simultaneously engages with 2-aminophenol and elemental sulfur to furnish the benzoxazole scaffold in a single operation [1].

| Entry | Key variable | Optimised value | Isolated yield (%) |

|---|---|---|---|

| 1 | Base | Sodium tert-butoxide (2.0 equiv.) | 92 [1] |

| 2 | ClCF₂CO₂Na loading | 1.5 equiv. | 94 [1] |

| 3 | Temperature | 110 °C | |

| 4 | Reaction time | 3 h |

Mechanistic experiments show early formation of thiocarbonyl fluoride from difluorocarbene and octasulfur, followed by cyclisation to 2-difluoromethyl-benzoxazole and terminal N-difluoromethylation [1].

Role of Elemental Sulfur in Thiocarbonyl Fluoride Formation

Density-functional calculations and trapping studies reveal that elemental sulfur lowers the energy barrier for difluorocarbene addition, giving thiocarbonyl fluoride as a discrete electrophile [2]. The intermediate accelerates ring closure and directs chemoselective N-difluoromethylation, explaining the high functional-group tolerance observed for halide-, methoxy- and nitro-substituted 2-aminophenols (24 examples, 60–98%) [1] [2].

Alternative Routes for N-Difluoromethylation

Difluorocarbene Insertion Reactions

Late-stage installation of the CF₂H group on pre-formed benzoxazoles exploits neutral difluorocarbene generated from trimethylsilyl-difluoromethane (TMSCF₂H) or ClCF₂CO₂Na. Greaney and co-workers demonstrated that heteroaromatic nitrogen centres capture difluorocarbene in refluxing sulfolane to give N-difluoromethyl products in 55–83% isolated yields [3]. Translating these conditions to 2-substituted benzoxazoles delivers 2-difluoromethyl-benzoxazole in 68% yield without ring cleavage, confirming the intrinsic nucleophilicity of the N1 atom [3].

| Representative insertion run | Conditions | Yield (%) |

|---|---|---|

| Benzoxazole (1.0 mmol), TMSCF₂H (3 equiv.), KF (1.2 equiv.), sulfolane, 140 °C, 6 h | 68 [3] |

Microwave-Assisted Synthesis Optimisation

Dielectric heating dramatically reduces reaction times for both the one-pot and insertion routes. Under sealed-vessel microwave irradiation at 180 °C, ClCF₂CO₂Na mediated cyclisation reaches completion within 15 minutes (91% isolated) [4]. Comparable acceleration is observed for TMSCF₂H insertion (12 min vs. 6 h), with no erosion in yield or selectivity [4].

| Protocol | Conventional time | Microwave time | Yield (%) |

|---|---|---|---|

| One-pot cyclisation | 3 h | 15 min | 91 [4] |

| Difluorocarbene insertion | 6 h | 12 min | 66 [4] |

Process-intensification studies further show linear scalability to 10 mmol without pressure excursions, making microwave assistance a viable choice for medicinal-chemistry kilo-laboratories [4].